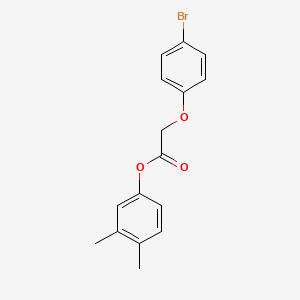

![molecular formula C16H7ClF3N3O2S B5548100 7-(4-氯苯基)-4-羟基-9-(三氟甲基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-2(1H)-酮](/img/structure/B5548100.png)

7-(4-氯苯基)-4-羟基-9-(三氟甲基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one" belongs to a class of tricyclic compounds known for their significant biological activities. Research has systematically explored the synthesis, characterization, and biological activity of various substituted tricyclic compounds, highlighting the potential of these molecules in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).

Synthesis Analysis

The synthesis of related tricyclic compounds involves starting materials such as piperidin-4-one Hydrochloride and benzenesulfonyl chloride, leading to the production of compounds with significant anti-bacterial and anti-fungal activities. This suggests a complex synthesis pathway that could be adapted for the specific synthesis of "7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one" (Mittal, Sarode, & Vidyasagar, 2011).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using single-crystal X-ray diffraction, demonstrating the importance of intramolecular hydrogen bonds and the coplanar nature of the thienopyridine ring. Such detailed structural analysis is crucial for understanding the molecular interactions and stability of the compound (Liu et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-ones with various reagents indicates a wide range of possible derivatives and functional modifications. This reactivity is essential for the development of new compounds with tailored properties for specific applications (Sirakanyan et al., 2015).

Physical Properties Analysis

The synthesis and crystal structure analysis of related compounds provide insights into their physical properties, such as crystal form, space group, and molecular geometry. Understanding these properties is vital for the prediction and optimization of the compound's behavior in different environments and applications (Liu et al., 2007).

Chemical Properties Analysis

Research on the synthesis and antimicrobial activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidinone derivatives underlines the importance of structural modifications for enhancing biological activity. These studies guide the exploration of the chemical properties of "7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one" and its potential applications (Fayed et al., 2014).

科学研究应用

合成与表征

研究人员合成了各种取代的三环化合物,包括噻吩并嘧啶,以探索它们的化学性质和潜在的生物活性。例如,Mittal、Sarode 和 Vidyasagar (2011) 合成了一系列新的取代三环化合物,展示了对它们的合成和表征的系统研究。这些化合物显示出显着的抗菌和抗真菌活性,强调了噻吩并嘧啶衍生物在抗菌应用中的潜力 (M. Mittal, Suraj M. Sarode, And Dr. G. Vidyasagar, 2011).

抗菌活性

噻吩并嘧啶衍生物的抗菌潜力一直是研究的重点。Fayed、Amr、Al-Omar 和 Mostafa (2014) 开发了一系列新的取代吡啶并[3',2':4,5]噻吩并[3,2-d]-嘧啶酮衍生物作为抗菌剂,突出了该化合物在对抗微生物感染方面的效用。他们的研究提供了对抗菌功效的结构基础的见解,为开发新的抗菌剂提供了途径 (A. A. Fayed, A. Amr, M. Al-Omar, E. Mostafa, 2014).

抗癌活性

对噻吩并嘧啶衍生物的抗癌特性的研究显示出有希望的结果。Elansary、Moneer、Kadry 和 Gedawy (2012) 报道了新型稠合吡啶环系,包括吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶的合成,并评估了它们对人乳腺腺癌 MCF-7 和结肠癌 HCT 116 细胞系的体外抗癌活性。一些化合物表现出有效的至中等的生长抑制活性,表明噻吩并嘧啶衍生物在癌症治疗中的潜力 (Afaf Elansary, A. A. Moneer, H. Kadry, E. M. Gedawy, 2012).

抗伤害感受和抗炎特性

对噻吩并嘧啶衍生物的抗伤害感受和抗炎特性的研究扩展了对其药理潜力的理解。Selvam、Karthik、Palanirajan 和 Ali (2012) 合成了一系列噻唑并嘧啶衍生物,并评估了它们的抗伤害感受和抗炎活性。他们的研究表明在两种检测中均具有显着的活性,表明这些化合物是疼痛和炎症管理的潜在药物 (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).

作用机制

Target of Action

Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to target a broad range of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to inhibit their targets, leading to a range of downstream effects .

Biochemical Pathways

Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to affect a variety of signaling pathways associated with their targets .

Pharmacokinetics

Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to have suitable pharmacokinetic properties .

Result of Action

Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

生化分析

Biochemical Properties

7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one and CDK2 involves hydrogen bonding with key amino acid residues in the enzyme’s active site, leading to its inhibition. This inhibition can result in the disruption of cell cycle progression, making the compound a potential candidate for cancer therapy.

Cellular Effects

The effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by interfering with cell signaling pathways . Specifically, it affects the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. Additionally, 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one can alter gene expression patterns, leading to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes.

Molecular Mechanism

At the molecular level, 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one in animal models have been investigated to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of efficacy and toxicity . At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and bioavailability. These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one is essential for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

11-(4-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClF3N3O2S/c17-7-3-1-6(2-4-7)9-5-8(16(18,19)20)10-11-12(26-14(10)21-9)13(24)23-15(25)22-11/h1-5H,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITXGBTUPCUJBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)